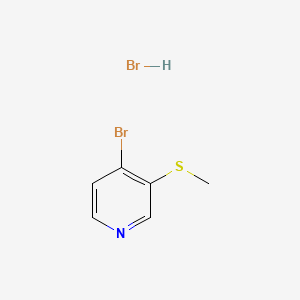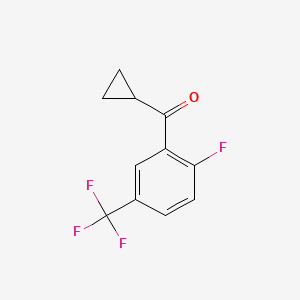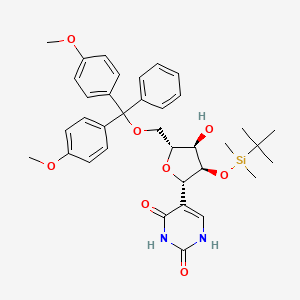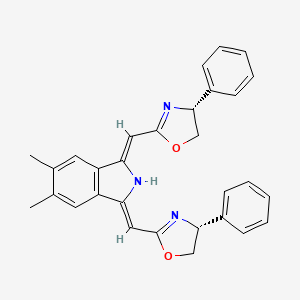
(4R,4'R)-2,2'-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of isoindoline and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and oxazole precursors. Key steps may involve:
Condensation reactions: to form the isoindoline core.
Cyclization reactions: to construct the oxazole rings.
Functional group modifications: to introduce the dimethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scalability considerations: to ensure the process is economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential therapeutic properties. For example, it could be studied for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: The compound might inhibit or activate specific enzymes, altering biochemical pathways.
Receptor interactions: It could bind to receptors on cell surfaces, triggering signaling cascades.
Pathway modulation: The compound might modulate specific cellular pathways, leading to changes in cell behavior or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4R,4’R)-2,2’-(((1Z,3Z)-5,6-Dimethylisoindoline-1,3-diylidene)bis(methanylylidene))bis(4-phenyl-4,5-dihydrooxazole) might include other isoindoline or oxazole derivatives. These could have similar structures but differ in specific functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of isoindoline and oxazole rings, along with the dimethyl and phenyl substituents. This unique structure could confer specific properties, such as enhanced stability or reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C30H27N3O2 |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
(4R)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H27N3O2/c1-19-13-23-24(14-20(19)2)26(16-30-33-28(18-35-30)22-11-7-4-8-12-22)31-25(23)15-29-32-27(17-34-29)21-9-5-3-6-10-21/h3-16,27-28,31H,17-18H2,1-2H3/b25-15-,26-16-/t27-,28-/m0/s1 |
InChI-Schlüssel |
HVYYLSOGQDOJQT-UTYXLWGOSA-N |
Isomerische SMILES |
CC1=CC\2=C(/C(=C/C3=N[C@@H](CO3)C4=CC=CC=C4)/N/C2=C\C5=N[C@@H](CO5)C6=CC=CC=C6)C=C1C |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
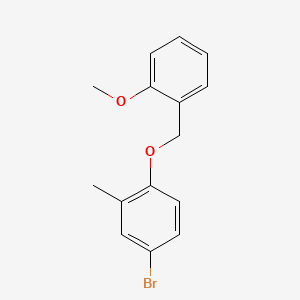
![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
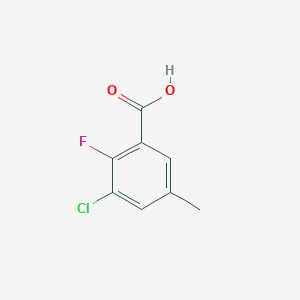

![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)

